6-Amino-2,3-dimethylquinoline-4-carbonitrile
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Overview
Description
6-Amino-2,3-dimethylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of an amino group and a carbonitrile group in the quinoline ring enhances its reactivity and makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dimethylquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with malononitrile under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dimethylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Amino-2,3-dimethylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dimethylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and carbonitrile group in the quinoline ring allow the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylquinoline: Another quinoline derivative with similar structural features but different substitution patterns.
6-Aminoquinoline: Lacks the dimethyl and carbonitrile groups but shares the aminoquinoline core structure.
2-Amino-4-methylquinoline: Contains an amino group and a methyl group but lacks the carbonitrile group.
Uniqueness
6-Amino-2,3-dimethylquinoline-4-carbonitrile is unique due to the presence of both the amino group and the carbonitrile group in the quinoline ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical transformations. Additionally, the compound’s structural features contribute to its potential biological activities and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
855165-27-4 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6-amino-2,3-dimethylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-8(2)15-12-4-3-9(14)5-10(12)11(7)6-13/h3-5H,14H2,1-2H3 |
InChI Key |
YNZNYTTVRLSCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1C#N)N)C |
Origin of Product |
United States |
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